6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one
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Overview
Description
6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one is a fluorinated derivative of tetrahydrocarbazole. This compound is of interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. The presence of a fluorine atom at the 6-position of the carbazole ring imparts distinct chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the fluorination of tetrahydrocarbazole derivatives. One common method is the electrophilic fluorination of 2,3,4,9-tetrahydro-1H-carbazol-1-one using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-ol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-ol.
Substitution: Formation of various substituted carbazole derivatives.
Scientific Research Applications
6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is investigated for its biological activity, including its potential as an anti-cancer or anti-inflammatory agent.
Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-tetrahydro-1H-carbazol-1-one: Lacks the fluorine atom, resulting in different chemical and physical properties.
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: Substituted with a methyl group, affecting its steric and electronic properties.
Uniqueness
6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to the presence of the fluorine atom, which significantly influences its reactivity, stability, and interaction with biological targets. The fluorine atom’s electronegativity and small size make it a valuable substituent in medicinal chemistry and material science.
Properties
IUPAC Name |
6-fluoro-2,3,4,9-tetrahydrocarbazol-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-7-4-5-10-9(6-7)8-2-1-3-11(15)12(8)14-10/h4-6,14H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRCTKTUQDTGQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41734-98-9 |
Source
|
Record name | 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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